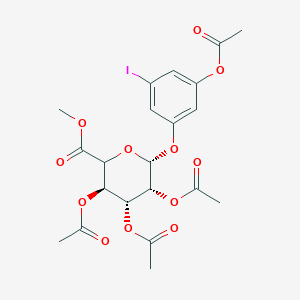

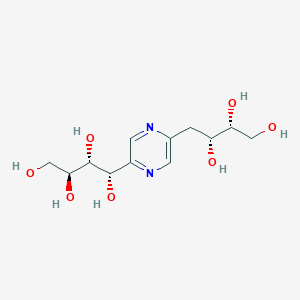

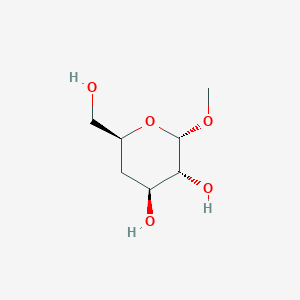

Methyl 4-deoxy-a-D-glucopyranoside

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 4-deoxy-α-D-glucopyranoside and its derivatives involves multiple steps, including stereospecific labeling, amination, and glycosylation reactions. For instance, efficient syntheses of [13C]methyl 2-[15N]amino-2-deoxy-beta-D-glucopyranoside derivatives were described, showcasing the capability for selective labeling which is beneficial for structural and functional analysis (Boulineau & Wei, 2001). Another example includes the stereospecific synthesis of derivatives aimed at studying the side chain conformations of glucopyranosides, further highlighting the advanced techniques employed in the synthesis of such sugars (Kato, Vasella, & Crich, 2017).

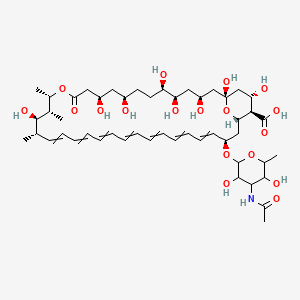

Molecular Structure Analysis

The molecular structure of methyl 4-deoxy-α-D-glucopyranoside derivatives has been studied using various analytical techniques, including NMR and X-ray crystallography. These studies reveal detailed information about the conformation and configuration of these molecules. For instance, the crystal and molecular structure analysis of methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside provided insights into the glucopyranoses' chair conformation and the relative orientation of units within the molecule (Mackie et al., 2002).

Aplicaciones Científicas De Investigación

Methyl 4-amino-4-deoxy-α-D-glucopyranoside, related to Methyl 4-deoxy-α-D-glucopyranoside, undergoes deamination with nitrous acid to yield several products, including Methyl α-D-glucopyranoside. This study highlights the chemical reactions and transformations of related compounds (Kin, Williams, & Horsington, 1971).

The research on the synthesis of secondary sugar sulfonic acids, including derivatives of Methyl α-D-glucopyranosides, aimed to replace sulfate esters with sulfonic acids in various oligosaccharide units, demonstrating the compound's utility in organic synthesis (Lipták et al., 2004).

Methyl 2-amino-2-deoxy-α-D-glucopyranoside sulfates were prepared from Methyl 2-(benzyloxycarbonyl)amino-2-deoxy-α-D-glucopyranoside, revealing the compound's relevance in the synthesis of sulfated carbohydrates (Leder, 1988).

The study of conformational equilibria of maltose and its nitrogen analogues, including methyl 4-amino-4-deoxy-α-D-glucopyranoside, in aqueous solutions using NMR data, provides insights into the compound's structural behavior in solution (Bock, Duus, & Refn, 1992).

Research on the regiochemical control of the ring opening of certain epoxides derived from methyl α-D-glucopyranoside highlights the compound's utility in understanding and controlling chemical reactions in carbohydrate chemistry (Crotti et al., 2002).

Safety And Hazards

When handling Methyl 4-deoxy-a-D-glucopyranoside, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye7. Use of personal protective equipment and ensuring adequate ventilation is advised7.

Direcciones Futuras

Methyl 4-deoxy-a-D-glucopyranoside finds applications in various fields, including biochemical research, cell culture, chemical synthesis, analytical chemistry, and the pharmaceutical industry8. It is used as an inhibitor of lectin-conjugate binding and is commonly used in protein purification for eluting glycoproteins and other glycoconjugates from affinity chromatography columns of agarose lectin8. It shows promise for future drug development2.

Propiedades

IUPAC Name |

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNZRNVPEASSLV-YTLHQDLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-deoxy-a-D-glucopyranoside | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.